(2-methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride
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Overview
Description
(2-methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an alkyne group and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride typically involves the alkylation of propargylamine with isobutylene. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
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Alkylation Reaction
Reactants: Propargylamine and isobutylene.
Conditions: Anhydrous environment, typically using a solvent like tetrahydrofuran (THF).
Catalyst: Often a strong base such as sodium hydride (NaH) is used to deprotonate the amine.
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Formation of Hydrochloride Salt
Reactants: Free base of (2-methylbut-3-yn-2-yl)(propan-2-yl)amine and hydrochloric acid.
Conditions: The reaction is typically carried out in an aqueous or alcoholic solution.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
(2-methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with neurological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are useful in drug development.
Comparison with Similar Compounds
Similar Compounds
(2-methylbut-3-yn-2-yl)amine: Lacks the isopropyl group, making it less sterically hindered.
(propan-2-yl)amine: Lacks the alkyne group, reducing its reactivity in certain reactions.
(2-methylbut-3-yn-2-yl)(methyl)amine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(2-methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride is unique due to its combination of an alkyne and an amine group, providing versatility in synthetic applications. Its hydrochloride form enhances its stability and solubility, making it more suitable for various research and industrial applications.
Properties
CAS No. |
1466-65-5 |
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Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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